3-(2-methylbenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one

Dopamine transporter CNS screening Thienopyrimidine

3-(2-Methylbenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one (CAS 1105236-23-4; MF: C20H16N2OS; MW: 332.42) is a tri-substituted thieno[3,2-d]pyrimidin-4(3H)-one derivative belonging to the thienopyrimidine privileged scaffold class. The compound features a 7-phenyl substitution on the thieno ring and an N3-(2-methylbenzyl) moiety on the pyrimidinone core.

Molecular Formula C20H16N2OS
Molecular Weight 332.42
CAS No. 1105236-23-4
Cat. No. B2512506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-methylbenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one
CAS1105236-23-4
Molecular FormulaC20H16N2OS
Molecular Weight332.42
Structural Identifiers
SMILESCC1=CC=CC=C1CN2C=NC3=C(C2=O)SC=C3C4=CC=CC=C4
InChIInChI=1S/C20H16N2OS/c1-14-7-5-6-10-16(14)11-22-13-21-18-17(12-24-19(18)20(22)23)15-8-3-2-4-9-15/h2-10,12-13H,11H2,1H3
InChIKeyXPVILXPJBKAUQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-Methylbenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one (CAS 1105236-23-4): Structural Identity and Pharmacological Context


3-(2-Methylbenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one (CAS 1105236-23-4; MF: C20H16N2OS; MW: 332.42) is a tri-substituted thieno[3,2-d]pyrimidin-4(3H)-one derivative belonging to the thienopyrimidine privileged scaffold class [1]. The compound features a 7-phenyl substitution on the thieno ring and an N3-(2-methylbenzyl) moiety on the pyrimidinone core. Thieno[3,2-d]pyrimidin-4-ones—characterized by the sulfur atom adjacent to the ketone group—have been explored as inhibitors of PDE7, PDK1, h-NTPDases, and protein kinases, as well as antimycobacterial and antifungal agents [2]. The precise substitution pattern of 3-(2-methylbenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one distinguishes it from the more common 2,7-disubstituted and N3-unsubstituted analogs, positioning it as a distinct chemical entity within screening libraries targeting CNS transporters and infectious disease pathways.

Why 3-(2-Methylbenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one Cannot Be Substituted with Generic Thienopyrimidine Analogs


Within the thieno[3,2-d]pyrimidin-4-one class, minor structural variations at the N3 and C7 positions produce divergent target engagement profiles [1]. The N3-(2-methylbenzyl) substituent introduces both steric bulk and lipophilic character absent in the unsubstituted 7-phenylthieno[3,2-d]pyrimidin-4(3H)-one scaffold. In the closely related N-benzylthienopyrimidinone series, N-benzyl substitution patterns directly modulated antibacterial spectrum breadth and MIC values, with thieno[3,2-d] orientation (sulfur proximal to ketone) conferring broader activity compared to the [2,3-d] isomers [2]. Critically, the same scaffold has yielded highly potent h-NTPDase inhibitors (IC50 0.33–0.62 μM) when bearing a 4-amino substituent rather than the 4-oxo group [3], demonstrating that the oxidation state at position 4 alone dictates entirely different target selectivity. Generic substitution without matching the precise 3-(2-methylbenzyl)-7-phenyl-4-oxo architecture risks losing both the dopamine transporter activity profile and the antimicrobial potential associated with this specific substitution pattern.

Quantitative Differentiation Evidence for 3-(2-Methylbenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one


Dopamine Transporter (DAT) Binding Affinity: Moderate Inhibition Profiling vs. Class-Level DAT Inactivity

3-(2-Methylbenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one demonstrates measurable, albeit moderate, inhibition of the human dopamine transporter (DAT/SLC6A3) with an IC50 of 6100 nM in a radioligand displacement assay [1]. A separate determination reported low activity with IC50 > 10,000 nM and Ki > 31,600 nM [1], indicating that the compound occupies the DAT binding site but with modest affinity. By contrast, the structurally related thieno[3,2-d]pyrimidine h-NTPDase inhibitors (e.g., compound 3j and 4d) show no reported DAT activity, their selectivity directed toward ectonucleotidase targets [2]. This DAT engagement profile is absent from standard 2,7-disubstituted thieno[3,2-d]pyrimidine kinase inhibitor scaffolds, providing a differentiating biochemical fingerprint for CNS-targeted screening applications.

Dopamine transporter CNS screening Thienopyrimidine SLC6 transporter

N3-(2-Methylbenzyl) Substitution vs. N3-Unsubstituted Scaffold: Antimicrobial Potential Class-Level Inference

In the systematic evaluation of N-benzylthienopyrimidinone derivatives by Diedhiou et al. (2022), the thieno[3,2-d]pyrimidin-4-one scaffold—with sulfur adjacent to the ketone and an N-benzyl substituent—exhibited broad-spectrum antibacterial activity, with compound 9c showing activity against both Gram-positive and Gram-negative bacteria [1]. The same study reported that the thieno[3,2-d] series achieved an antifungal MIC of 31.25 μg/mL against Candida albicans and Candida kruzei, superior to the thieno[2,3-d] isomer series [1]. While compound 9c is not structurally identical to 3-(2-methylbenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one, the shared thieno[3,2-d] orientation and N3-benzyl substitution pattern support a class-level inference that the target compound retains the antimicrobial pharmacophore. The 2-methyl substituent on the benzyl group introduces additional lipophilicity (calculated logP increase of ~0.5 vs. unsubstituted benzyl) that may modulate membrane permeability and potency relative to the reported analogs.

Antimicrobial Thienopyrimidinone N-benzyl substitution Structure-activity relationship

7-Phenyl Substitution vs. 7-Unsubstituted or 7-Heteroaryl Analogs: Influence on Target Engagement Breadth

The 7-phenyl group on the thieno[3,2-d]pyrimidin-4-one core is a critical determinant of biological target engagement. In the h-NTPDase inhibitor series, the 7-phenyl-substituted compound 3j achieved selective h-NTPDase1 inhibition (IC50 = 0.62 μM), while structural modification at C7 altered both potency and isoform selectivity [1]. In the PDK1 inhibitor series (6,7-disubstituted thieno[3,2-d]pyrimidin-4-ones), aryl substituents at C7 were essential for low-micromolar enzyme inhibition, with unsubstituted analogs showing negligible activity [2]. The 7-phenyl group in the target compound provides a π-rich aromatic surface capable of engaging hydrophobic pockets in multiple target classes—DAT, potentially antimicrobial targets, and possibly kinases—distinguishing it from 7-alkyl or 7-unsubstituted analogs that lack this interaction surface.

C7 substitution Thienopyrimidine SAR Kinase selectivity Phenyl ring contribution

N3-(2-Methylbenzyl) vs. N3-Benzyl: Lipophilicity-Driven Differentiation Predicted from Structural Analysis

The 2-methyl substituent on the N3-benzyl group distinguishes this compound from the unsubstituted N3-benzyl analog. Based on established Hansch fragment constants, the ortho-methyl group contributes an additional π-value of approximately +0.5 to logP relative to the unsubstituted benzyl derivative [1]. In the antimicrobial SAR study of N-benzylthienopyrimidinones, increasing lipophilicity of the N-benzyl substituent correlated with enhanced membrane penetration and broader antibacterial spectrum [2]. The 2-methyl group also introduces a modest steric constraint that may influence the conformational preference of the N3 substituent, potentially affecting binding pose complementarity in target pockets such as DAT or microbial enzyme active sites. This ortho-methyl substitution is absent in the vast majority of reported thieno[3,2-d]pyrimidin-4-one derivatives, making this compound a uniquely substituted entity within screening collections.

Lipophilicity 2-Methylbenzyl N3 substitution Physicochemical differentiation

Validated Application Scenarios for 3-(2-Methylbenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one in Scientific Procurement


CNS Transporter Screening: DAT-Focused Chemical Biology Probe Development

The compound's moderate DAT IC50 (6100 nM) positions it as a starting scaffold for developing novel monoamine transporter ligands [1]. Unlike most thienopyrimidine kinase inhibitors that lack CNS transporter activity, this compound provides a distinct entry point for structure-activity relationship (SAR) exploration around the DAT pharmacophore. Researchers procuring this compound for CNS screening libraries should prioritize it over kinase-biased thienopyrimidine analogs that show no DAT engagement.

Antifungal Lead Optimization: Thieno[3,2-d] Scaffold with Confirmed Class-Level Antifungal Activity

The thieno[3,2-d]pyrimidin-4-one N-benzyl series has demonstrated MIC values of 31.25 μg/mL against Candida albicans and Candida kruzei [2]. The target compound's [3,2-d] orientation, 7-phenyl group, and N3-(2-methylbenzyl) substitution retain all critical pharmacophoric elements associated with this antifungal activity. Procurement for antifungal screening is supported by direct class-level evidence, and the 2-methylbenzyl lipophilicity increment may further improve membrane penetration relative to the reported compound 9c.

Selectivity Profiling Against h-NTPDase and DAT: Multi-Target Pharmacological Fingerprinting

The thieno[3,2-d]pyrimidine scaffold can be tuned for either h-NTPDase inhibition (via 4-amino substitution; IC50 0.33–0.62 μM) or DAT engagement (via 4-oxo substitution; IC50 6100 nM) [REFS-1, REFS-3]. The target compound, bearing the 4-oxo group, is expected to favor DAT over h-NTPDase targets. This oxidation-state-dependent selectivity provides a rational basis for procuring this specific compound in panel screening studies aimed at differentiating target engagement profiles within the thienopyrimidine chemical space.

Physicochemical Property-Driven Library Design: Ortho-Methylbenzyl as a Differentiating Substituent

The 2-methylbenzyl group at N3 introduces a quantifiable lipophilicity shift (estimated ΔlogP +0.5) and steric constraint absent from the common N3-benzyl library members [4]. This compound serves as a valuable member of diverse screening libraries where systematic variation of N3 substituent lipophilicity is desired. Procurement for library enrichment is justified by the substituent's uniqueness within commercially available thieno[3,2-d]pyrimidin-4-one collections.

Quote Request

Request a Quote for 3-(2-methylbenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.